molecular formula C20H22N4O B12484367 5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12484367
M. Wt: 334.4 g/mol
InChI Key: OPKALLHLOIENOE-UHFFFAOYSA-N
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Description

5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one is a complex organic compound that features both indole and benzodiazole moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-ethylamine with a benzodiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes rigorous purification steps such as recrystallization or chromatography to ensure the compound’s purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to serotonin receptors, while the benzodiazole structure may interact with GABA receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one apart is its dual functionality, combining the properties of both indole and benzodiazole. This duality enhances its versatility and potential efficacy in various applications .

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

5-[[2-(1H-indol-3-yl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C20H22N4O/c1-23-18-8-7-14(11-19(18)24(2)20(23)25)12-21-10-9-15-13-22-17-6-4-3-5-16(15)17/h3-8,11,13,21-22H,9-10,12H2,1-2H3

InChI Key

OPKALLHLOIENOE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCC3=CNC4=CC=CC=C43)N(C1=O)C

Origin of Product

United States

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